molecular formula C9H10Cl2Si B1582984 Allylphenyldichlorosilane CAS No. 7719-03-1

Allylphenyldichlorosilane

Cat. No. B1582984
CAS RN: 7719-03-1
M. Wt: 217.16 g/mol
InChI Key: IGFFTOVGRACDBL-UHFFFAOYSA-N
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Description

Allylphenyldichlorosilane is an organosilicon compound with the molecular formula C9H10Cl2Si . It is a transparent liquid with a molecular weight of 217.17 g/mol . The IUPAC name for this compound is dichloro-phenyl-prop-2-enylsilane .


Molecular Structure Analysis

The molecular structure of Allylphenyldichlorosilane includes a silicon atom bonded to an allyl group (prop-2-enyl), a phenyl group, and two chlorine atoms . The canonical SMILES representation is C=CCSi(Cl)Cl .


Physical And Chemical Properties Analysis

Allylphenyldichlorosilane is a transparent liquid with a density of 1.168 g/cm³ . It has a boiling point of 100-102ºC at 8mm pressure . The compound’s molecular weight is 217.17 g/mol, and its molecular formula is C9H10Cl2Si .

Scientific Research Applications

Polymerization and Copolymerization Allylphenyldichlorosilane has been studied for its polymerization and copolymerization capabilities. Research demonstrates that it can undergo reductive coupling with sodium in the presence of ultrasound at ambient temperatures, leading to the formation of soluble homopolymers and copolymers with molecular weights over 10,000. These polymers exhibit a high degree of Si-Si catenation, indicating a significant presence of alkenyl groups within the polymer structure. This process highlights the potential of allylphenyldichlorosilane in creating materials with specific structural and physical properties, useful in various scientific and industrial applications (Kim & Matyjaszewski, 1989).

Chemical Synthesis and Modifications The compound's reactivity under gamma-ray initiation for the addition to alkenes to form high-boiling silicon polymers suggests its potential in synthesizing silicon-based materials with unique properties. This method demonstrates the versatility of allylphenyldichlorosilane in chemical synthesis, providing pathways to create various silicon-containing compounds and polymers with potential applications in materials science and engineering (El-Abbady & Anderson, 1958).

Catalysis and Organic Synthesis Research has shown that allylphenyldichlorosilane can be used in the palladium-catalyzed synthesis of lactones and lactams, showcasing its utility in organic synthesis. The ability to form five- or seven-membered ring compounds with high yields and selectivity underlines its significance in synthesizing a wide range of organic molecules, including pharmaceuticals and biologically active compounds (Ali et al., 1996).

Enantioselective Synthesis Allylphenyldichlorosilane has been involved in studies focusing on the asymmetric synthesis of compounds, indicating its role in creating chiral molecules. The production of allylsilanes or benzylsilanes with high enantiomeric purity highlights its application in the field of stereochemistry, essential for the development of drugs and other chiral substances (Davies et al., 1997).

Safety And Hazards

Allylphenyldichlorosilane is a combustible liquid that causes severe skin burns and eye damage . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

dichloro-phenyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2Si/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFFTOVGRACDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](C1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064777
Record name Allyldichlorophenylsilane
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Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Allylphenyldichlorosilane

CAS RN

7719-03-1
Record name (Dichloro-2-propen-1-ylsilyl)benzene
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Record name Benzene, (dichloro-2-propen-1-ylsilyl)-
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Record name Allylphenyldichlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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